(Rac)-Bepotastine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

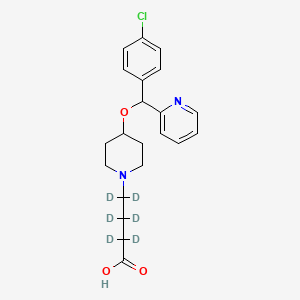

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25ClN2O3 |

|---|---|

Molecular Weight |

394.9 g/mol |

IUPAC Name |

4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]-2,2,3,3,4,4-hexadeuteriobutanoic acid |

InChI |

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/i3D2,5D2,13D2 |

InChI Key |

YWGDOWXRIALTES-CEKIWYKKSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is (Rac)-Bepotastine-d6 and its primary use

An In-depth Technical Guide to (Rac)-Bepotastine-d6

Introduction to this compound

This compound is the deuterated form of Bepotastine, a second-generation antihistamine. The "-d6" designation signifies that six hydrogen atoms on the butanoic acid chain of the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. Chemically, its IUPAC name is 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic-2, 2, 3, 3, 4, 4-d6 acid. This specific isotopic labeling makes this compound an invaluable tool in pharmaceutical research, primarily serving as an internal standard for the precise quantification of Bepotastine in biological samples during pharmacokinetic and metabolic studies.

The term "(Rac)" indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. This is relevant as the parent drug, Bepotastine, is also used clinically in its racemic form or as a specific enantiomer.

The Role of Deuterium in Drug Research

The substitution of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect. Deuterium forms a stronger covalent bond with carbon than hydrogen does. This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for drug metabolism. While this property is exploited to create "deuterated drugs" with potentially longer half-lives and improved safety profiles, the primary application for this compound is not as a therapeutic agent itself, but as a stable, reliable analytical standard.

Chemical and physical properties of (Rac)-Bepotastine-d6

(Rac)-Bepotastine-d6 is a deuterated analog of Bepotastine, a second-generation histamine H1 receptor antagonist. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Bepotastine in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and visualizations to support its application in drug development and scientific research.

Chemical and Physical Properties

This compound is structurally identical to Bepotastine, with the exception of six deuterium atoms incorporated into the butanoic acid side chain. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analysis.

Table 1: Chemical and Physical Properties of this compound and its Besylate Salt

| Property | This compound | This compound Besylate |

| Chemical Name | 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic-2,2,3,3,4,4-d6 acid[1] | benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]-2,2,3,3,4,4-hexadeuteriobutanoic acid[2][3][4] |

| CAS Number | 2469626-70-6[2] | 2469626-71-7[5][6] |

| Molecular Formula | C₂₁H₁₉D₆ClN₂O₃[2][7] | C₂₇H₂₅D₆ClN₂O₆S[2][3][4][6] |

| Molecular Weight | 394.93 g/mol [2][7] | 553.1 g/mol [2][3][4][5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[5] | ≥99% deuterated forms (d₁-d₆) |

| Appearance | Information not available | Off-white to light yellow solid[8] |

| Solubility | Information not available | Slightly soluble in DMSO (warmed) and Methanol[5] |

| Melting Point | Information not available | Information not available |

| Storage | Information not available | Store at 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month[8] |

Mechanism of Action of Bepotastine

Bepotastine exerts its anti-allergic effects through a multi-faceted mechanism of action. As a selective histamine H1 receptor antagonist, it blocks the action of histamine, a key mediator of allergic symptoms.[9][10][11][12] Additionally, Bepotastine stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.[10][11] It also inhibits the migration of eosinophils into inflamed tissues, further reducing the allergic inflammatory response.[8][9]

Experimental Protocols

This compound is an ideal internal standard for the quantification of Bepotastine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods for Bepotastine analysis.[9][10][11]

Sample Preparation (Plasma)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected Bepotastine levels).

-

Vortex briefly to mix.

-

Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to ensure good separation of Bepotastine from matrix components.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Column Temperature: Maintained at around 40°C.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bepotastine: The precursor ion ([M+H]⁺) is m/z 389.1, and a common product ion is m/z 167.1.[9][10][11]

-

This compound: The precursor ion ([M+H]⁺) will be m/z 395.1 (389.1 + 6 Da). The product ion will likely be the same as the unlabeled compound (m/z 167.1) if the fragmentation does not involve the deuterated part of the molecule. These transitions should be confirmed by direct infusion of the standard.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for both Bepotastine and this compound.

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Bepotastine. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods, which are crucial for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of its properties and application, empowering scientists to confidently incorporate this stable isotope-labeled compound into their research endeavors. Further characterization of its physical properties, such as its melting point and a detailed stability profile, would be beneficial for the scientific community.

References

- 1. veeprho.com [veeprho.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. Bepotastine-d6 Besylate | LGC Standards [lgcstandards.com]

- 4. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid | C21H25ClN2O3 | CID 2350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for (Rac)-Bepotastine-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for (Rac)-Bepotastine-d6. This deuterated analog of Bepotastine serves as a critical internal standard for pharmacokinetic and bioanalytical studies. Understanding the quality and characterization of this compound is paramount for ensuring accurate and reproducible research outcomes.

Compound Information

This compound is a stable isotope-labeled version of Bepotastine, a second-generation antihistamine. The six deuterium atoms are typically incorporated into the butanoic acid chain, providing a distinct mass difference for mass spectrometry-based quantification while maintaining similar physicochemical properties to the parent compound.[1]

| Parameter | Specification |

| Compound Name | (Rac)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic-2,2,3,3,4,4-d6 acid |

| Synonyms | This compound |

| Molecular Formula | C₂₁H₁₉D₆ClN₂O₃ |

| Molecular Weight | 394.93 g/mol |

| CAS Number | Not widely available |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO |

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for this compound, ensuring its identity, purity, and stability.

Identification

| Test | Method | Specification | Result |

| ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| ²H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Mass Spectrum | LC-MS/MS (ESI+) | Conforms to structure | Conforms |

| FTIR | Fourier-Transform Infrared Spectroscopy | Conforms to reference spectrum | Conforms |

Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV (230 nm) | ≥ 98.0% | 99.5% |

| Chemical Purity (LC-MS) | LC-MS/MS | ≥ 98.0% | 99.7% |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Isotopic Distribution | Mass Spectrometry | d₀: < 0.5% | Conforms |

Residual Solvents and Impurities

| Test | Method | Specification | Result |

| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Heavy Metals | ICP-MS | ≤ 20 ppm | < 10 ppm |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used to confirm the identity and determine the chemical and isotopic purity of this compound.

Instrumentation:

-

Chromatography: UPLC System

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion ([M+H]⁺) for this compound: m/z 395.2

-

Product Ion for this compound: m/z 167.1

-

Precursor Ion ([M+H]⁺) for Bepotastine (d₀): m/z 389.2[2][3][4]

-

Dwell Time: 100 ms

-

Collision Gas: Argon

The experimental workflow for LC-MS/MS analysis is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are performed to confirm the molecular structure and the position of deuterium labeling.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

¹H NMR Protocol:

-

Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄).

-

Parameters:

-

Pulse Program: Standard proton pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Temperature: 25 °C

-

-

Analysis: The spectrum is analyzed for characteristic chemical shifts and coupling constants of the non-deuterated protons. The absence of signals in the deuterated positions confirms successful labeling.

²H NMR Protocol:

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a non-deuterated solvent (e.g., Methanol).[5][6]

-

Parameters:

-

Pulse Program: Standard deuterium pulse sequence

-

Number of Scans: 128 or more (due to lower sensitivity)

-

Relaxation Delay: 1.0 s

-

Temperature: 25 °C

-

-

Analysis: The spectrum should show signals corresponding to the chemical shifts of the deuterated positions, confirming the location of the deuterium labels.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to obtain a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Analysis: The resulting spectrum is compared to a reference spectrum of a known standard. Key vibrational bands for the piperidine, pyridine, and carboxylic acid functional groups are identified.

Bepotastine Signaling Pathway

Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action. It is a selective antagonist of the histamine H1 receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues.[8] This signaling pathway is crucial for its anti-allergic and anti-inflammatory properties.[8]

This technical guide provides a framework for understanding the critical quality attributes of this compound as presented in a Certificate of Analysis. The detailed experimental protocols and an understanding of the compound's mechanism of action are essential for its proper application in a research and development setting.

References

- 1. veeprho.com [veeprho.com]

- 2. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 8. go.drugbank.com [go.drugbank.com]

Commercial Suppliers of (Rac)-Bepotastine-d6 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for (Rac)-Bepotastine-d6, a critical tool for researchers in pharmacology and drug development. This deuterated internal standard is essential for accurate quantification of Bepotastine in biological matrices, facilitating pharmacokinetic, metabolism, and bioequivalence studies. This document outlines commercially available sources, their product specifications, and detailed experimental protocols for its application.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. The most common form available is the free acid, though the besylate salt of the deuterated compound is also offered. The key product details from prominent suppliers are summarized below. Researchers are advised to request a batch-specific Certificate of Analysis (CoA) from the supplier for detailed purity and isotopic enrichment data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Isotopic Enrichment |

| Veeprho | This compound | N/A | C₂₁H₁₉D₆ClN₂O₃ | 394.93 | Information available upon request |

| Toronto Research Chemicals (TRC) | Bepotastine-d6 Besylate | 2469626-71-7 | C₂₁H₁₉D₆ClN₂O₃ · C₆H₆O₃S | 553.10 | Information available upon request |

| Cayman Chemical | Bepotastine-d6 (besylate) | 2469626-71-7 | C₂₁H₁₉D₆ClN₂O₃ · C₆H₆O₃S | 553.10 | ≥99% deuterated forms (d₁-d₆)[1] |

| TLC Pharmaceutical Standards | rac-Bepotastine-d6 | 2469626-70-6 | C₂₁H₁₉D₆ClN₂O₃ | 394.93 | Information available upon request |

| MedChemExpress | Bepotastine-d6 (besylate) | 2469626-71-7 | C₂₁H₁₉D₆ClN₂O₃ · C₆H₆O₃S | 553.10 | Information available upon request |

Mechanism of Action and Signaling Pathway

Bepotastine is a second-generation antihistamine with a multi-faceted mechanism of action, making it an effective treatment for allergic conditions such as allergic rhinitis and conjunctivitis. Its primary modes of action are:

-

Histamine H1 Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.

-

Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells. This action prevents the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins, from mast cells upon allergen exposure.

-

Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues. Eosinophils are key inflammatory cells involved in the late-phase allergic response, and their inhibition helps to reduce inflammation and tissue damage.

The following diagram illustrates the signaling pathway of Bepotastine's action:

Experimental Protocols

The primary application of this compound is as an internal standard (IS) for the quantification of Bepotastine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted from a published UPLC-MS/MS method for Bepotastine analysis in human plasma.

Objective: To quantify the concentration of Bepotastine in human plasma using this compound as an internal standard.

Materials and Reagents:

-

This compound (from a commercial supplier)

-

Bepotastine reference standard

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Bepotastine (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare serial dilutions of Bepotastine in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard, this compound, at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.

-

-

Sample Preparation:

-

Protein Precipitation (PPT):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

-

To 100 µL of plasma sample, add 20 µL of the this compound working solution.

-

Dilute the sample with an acidic aqueous solution (e.g., 2% formic acid in water) and load it onto the SPE cartridge.

-

Wash the cartridge with the acidic aqueous solution followed by methanol to remove interferences.

-

Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness and reconstitute as described for PPT.

-

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Monitor the precursor to product ion transition for Bepotastine (e.g., m/z 389.2 → 167.1).

-

Monitor the precursor to product ion transition for this compound (e.g., m/z 395.2 → 167.1 or another suitable fragment). The precursor ion mass will be higher due to the deuterium labeling.

-

-

Optimize other parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Bepotastine and this compound.

-

Calculate the peak area ratio (Bepotastine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Bepotastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the experimental workflow:

References

Storage and stability information for (Rac)-Bepotastine-d6

An In-depth Technical Guide to the Storage and Stability of (Rac)-Bepotastine-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage and stability of this compound, a deuterium-labeled analog of Bepotastine. Given that specific stability studies for the deuterated form are not extensively published, this document leverages data from its non-deuterated counterpart, Bepotastine besilate, to infer stability characteristics. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stability is crucial for accurate quantification of Bepotastine in biological samples.[1]

Storage Recommendations

The recommended storage conditions for this compound and its related compounds are summarized below. Adherence to these conditions is critical for maintaining the integrity and purity of the compound.

| Compound Form | Recommended Storage Temperature | Additional Notes |

| This compound Besylate (Neat Solid) | +4°C | Store in a tightly sealed container, protected from moisture. |

| (Rac)-Bepotastine Besilate (in Solvent) | -80°C (for up to 6 months)-20°C (for up to 1 month) | Solutions should be stored in sealed containers, away from moisture.[2] |

| Bepotastine Besilate (Drug Substance) | 25°C / 60% Relative Humidity | Long-term stability has been demonstrated for over 5 years under these conditions. |

Deuterated compounds, in general, are chemically stable and do not have a defined shelf life in the traditional sense, as deuterium is a stable isotope. Any degradation is more likely associated with the container or potential contamination rather than the inherent instability of the molecule.

Stability Profile and Degradation Pathways

Forced degradation studies on Bepotastine besilate provide valuable insights into the potential stability of this compound under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Summary of Forced Degradation Studies on Bepotastine Besilate:

| Stress Condition | Observations |

| Acid Hydrolysis | Stable when refluxed with 5N HCl for 6 hours.[3] |

| Alkaline Hydrolysis | Stable when refluxed with 5N NaOH for 6 hours.[3] |

| Oxidative Degradation | Liable to degradation when exposed to 10% H₂O₂ at room temperature for two days.[3] |

| Thermal Degradation | Degradation observed under thermal stress. |

| Photolytic Degradation | Labile under photobasic conditions, yielding multiple degradation products. |

| Humidity | Degradation observed at 75% relative humidity. |

Based on these findings, this compound is expected to be most susceptible to oxidative and photolytic degradation. The butanoic acid side chain, which is deuterated in this compound, is generally stable. The likely points of degradation are the piperidine and pyridine rings.

Experimental Protocols for Stability Assessment

The following are representative experimental protocols for conducting forced degradation studies on Bepotastine compounds, as adapted from published literature. These protocols are crucial for developing and validating stability-indicating methods.

Oxidative Degradation Protocol

-

Preparation of Stock Solution: Accurately weigh 100.0 mg of the Bepotastine compound.

-

Stress Condition: Dissolve the compound in 25 mL of 10% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for 48 hours.[3]

-

Sample Preparation for Analysis: Allow the solution to dry at room temperature. The residue is then extracted with a suitable solvent (e.g., methanol) for analysis.[3]

-

Analysis: The stressed sample is analyzed by a suitable chromatographic method (e.g., HPLC, UHPLC) to identify and quantify any degradants.

Hydrolytic Stability Protocol (Acid and Base)

-

Preparation of Stock Solution: Prepare a stock solution of the Bepotastine compound in a suitable solvent.

-

Stress Conditions:

-

Neutralization: After the reflux period, cool the solutions to room temperature and neutralize them with an appropriate acid or base.

-

Analysis: Analyze the samples using a stability-indicating chromatographic method.

Visualization of Stability Testing Workflow

The following diagram illustrates a general workflow for assessing the stability of a pharmaceutical compound like this compound.

References

An In-depth Technical Guide to the Safety Data of (Rac)-Bepotastine-d6

Chemical and Physical Properties

(Rac)-Bepotastine-d6 is primarily used as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Bepotastine in biological samples. Key identifying information and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic-2,2,3,3,4,4-d6 acid | |

| Synonyms | Bepotastine-d6, rac-Bepotastine-d6 | |

| Molecular Formula | C₂₁H₁₉D₆ClN₂O₃ | |

| Molecular Weight | 394.93 g/mol | |

| CAS Number | 2469626-70-6 (for Bepotastine-d6), 2469626-71-7 (for Bepotastine-d6 besylate) | |

| Purity | ≥99% deuterated forms (d₁-d₆) | |

| Solubility | DMSO: Slightly soluble (warmed), Methanol: Slightly soluble | |

| Appearance | Not specified, likely a solid | |

| Melting/Boiling Point | Undetermined | |

| Flash Point | Not applicable | |

| Decomposition Temp. | Not determined | |

| pH-value | Not applicable |

Note: Some physical properties, such as melting and boiling points, have not been determined for this compound. The data for the non-deuterated form is also not consistently available across SDSs.

Toxicological Information

The toxicological data presented here is for the parent compound, Bepotastine besilate. It is presumed that the deuterated form exhibits a similar toxicological profile.

| Hazard Identification | GHS Classification |

| Health Hazard | GHS08: Health hazard. |

| Reproductive Toxicity | Category 2: H361 - Suspected of damaging fertility or the unborn child. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

| Toxicity Data (Bepotastine Besilate) | |

| Acute Toxicity (Oral TDLo, Rat) | 8,400 mg/kg / 4 weeks (intermittent). |

| Primary Irritant Effect (Skin) | No irritant effect reported in one source, causes skin irritation in another. |

| Primary Irritant Effect (Eye) | No irritating effect reported in one source, causes serious eye irritation in another. |

| Sensitization | No sensitizing effects known. |

Note: TDLo (Lowest Published Toxic Dose) indicates the lowest dose of a substance reported to have produced any toxic effect in a particular animal species.

Experimental Protocols: Safety and Handling

Detailed experimental protocols for the synthesis or specific use of this compound are proprietary. However, the safety data sheets for Bepotastine besilate provide essential protocols for safe handling and emergency procedures.

3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side shields are recommended.

-

Skin Protection: Wear suitable protective clothing and gloves. The glove material should be impermeable and resistant to the product.

-

Respiratory Protection: Not generally required under normal use with adequate ventilation. Use a positive pressure air-supplied respirator in situations with a potential for uncontrolled release.

3.2 Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 15 and 25°C (59 and 77°F) or at +4°C for long-term storage. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.

3.3 First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor in case of complaints.

-

After Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

After Swallowing: Rinse mouth thoroughly with water. Do not induce vomiting without medical advice. Get medical attention if symptoms persist.

Mechanism of Action and Signaling Pathway

Bepotastine is a selective second-generation histamine H1 receptor antagonist. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Bepotastine has been shown to be effective in treating allergic rhinitis, allergic conjunctivitis, and urticaria/pruritus.

Caption: Bepotastine's mechanism as a histamine H1 receptor antagonist.

Experimental Workflow: Spill Cleanup Protocol

The following diagram illustrates a logical workflow for handling a spill of this compound, based on standard laboratory safety protocols outlined in related SDS documents.

Caption: Workflow for the safe cleanup of a this compound spill.

A Comparative Analysis of Racemic Bepotastine Versus its S-(+)-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bepotastine, a second-generation antihistamine, is a potent therapeutic agent for allergic conditions, primarily allergic conjunctivitis. While the commercially available formulation, bepotastine besilate, is the enantiomerically pure S-(+)-enantiomer, the comparative pharmacological and clinical profiles of the racemic mixture and the individual enantiomers are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available data on racemic bepotastine and its S-(+)-enantiomer, with a focus on their mechanisms of action, pharmacokinetics, and clinical implications. While direct comparative studies are limited, this guide synthesizes the existing evidence to offer a detailed comparison.

Introduction: The Rationale for Enantiomer-Specific Drug Development

Many therapeutic agents are chiral molecules, existing as non-superimposable mirror images called enantiomers. While physically and chemically similar, enantiomers can exhibit profound differences in their pharmacological and toxicological properties. This has led to a paradigm shift in drug development, with a focus on single-enantiomer formulations to optimize efficacy and minimize adverse effects. Bepotastine serves as a case in point, with the S-(+)-enantiomer being developed and marketed. This guide delves into the scientific underpinnings of this decision by comparing it to what is known about the racemic mixture and the constituent enantiomers.

Mechanism of Action: A Multi-pronged Anti-Allergic Approach

Bepotastine besilate, the S-(+)-enantiomer of bepotastine, exerts its anti-allergic effects through a combination of mechanisms, primarily as a potent and selective histamine H1 receptor antagonist.[1][2][3][4][5][6][7][8] Beyond its antihistaminic activity, it also functions as a mast cell stabilizer and an inhibitor of eosinophil migration.[1][2][3][4][5][6][7][8]

Histamine H1 Receptor Antagonism

Mast Cell Stabilization

Bepotastine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][2][3][4][5][6][7][8] This action is crucial in preventing the early-phase allergic response. The precise intracellular signaling pathway for bepotastine's mast cell-stabilizing effect is not fully elucidated but is thought to involve the modulation of intracellular calcium levels.

Inhibition of Eosinophil Migration

In the late phase of an allergic reaction, eosinophils migrate to the site of inflammation, contributing to chronic allergic symptoms. Bepotastine has been shown to inhibit the migration of eosinophils.[1][2][3][4] This effect is partly attributed to the suppression of interleukin-5 (IL-5) production, a key cytokine involved in eosinophil maturation, activation, and recruitment.[9]

Signaling Pathways

The multifaceted mechanism of action of bepotastine involves interception of key signaling pathways in the allergic response.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies have primarily focused on bepotastine besilate. When administered orally, bepotastine is rapidly absorbed.[10] The systemic absorption of the ophthalmic formulation is minimal.[8]

| Parameter | Bepotastine Besilate (10 mg oral) | Bepotastine Salicylate (9.64 mg oral) | Bepotastine Besilate (1.5% ophthalmic) |

| Cmax (ng/mL) | 99.9 ± 31.4 | 101.0 ± 26.3 | 7.3 ± 1.9 |

| AUC (ng·h/mL) | 388.9 ± 102.6 (AUClast) | 389.8 ± 112.2 (AUClast) | N/A |

| Tmax (hours) | ~1.2 | N/A | ~1.2 |

| Protein Binding | ~55% | N/A | N/A |

| Elimination | 75-90% unchanged in urine | N/A | Primarily renal |

Data compiled from multiple sources.[4][8] Note the similar pharmacokinetic profiles of the besilate and salicylate salt forms of the S-enantiomer.

There is a lack of publicly available pharmacokinetic data for the racemic mixture and the R-(-)-enantiomer of bepotastine, preventing a direct comparative analysis.

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy and safety of bepotastine besilate ophthalmic solution (1.0% and 1.5%) for the treatment of ocular itching associated with allergic conjunctivitis.[11][12][13] Studies have shown a rapid onset of action and a duration of effect of at least 8 hours.[13]

No clinical trials directly comparing the efficacy and safety of racemic bepotastine with the enantiomerically pure S-(+)-bepotastine have been identified in the public literature. The development of the single enantiomer formulation suggests a strategic decision by the manufacturer to optimize the therapeutic profile of the drug.

Experimental Protocols

Chiral Separation of Bepotastine Enantiomers

The separation of bepotastine enantiomers is crucial for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) is the most common method employed.

Method:

-

Column: A chiral stationary phase, such as a ULTRON ES-CD (chiral-CD) column, is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 mol/L potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile) in a 75:25 ratio.

-

Flow Rate: A flow rate of approximately 0.8 mL/min is often used.

-

Detection: UV detection at a wavelength of 225 nm is suitable for monitoring the elution of the enantiomers.

-

Temperature: The column temperature is typically maintained at 35°C.

This method allows for the successful separation and quantification of the S-(+)- and R-(-)-enantiomers of bepotastine.

Discussion and Future Directions

The available evidence strongly supports the efficacy and safety of the S-(+)-enantiomer of bepotastine (bepotastine besilate) for the treatment of allergic conjunctivitis. Its multi-faceted mechanism of action, targeting key pathways in the allergic cascade, makes it a valuable therapeutic option.

However, a significant knowledge gap remains concerning the pharmacological profile of the R-(-)-enantiomer and the racemic mixture. Direct comparative studies are needed to fully elucidate the stereospecificity of bepotastine's activity. Future research should focus on:

-

Quantitative receptor binding assays to determine the affinity of the R-(-)-enantiomer and the racemic mixture for the histamine H1 receptor.

-

In vitro and in vivo studies to compare the mast cell stabilizing and eosinophil migration inhibitory effects of the individual enantiomers and the racemate.

-

Comparative pharmacokinetic studies in animal models and humans.

-

Head-to-head clinical trials to definitively assess the relative efficacy and safety of the racemic mixture versus the S-(+)-enantiomer.

Such studies would provide a more complete understanding of the pharmacological rationale for the development of enantiomerically pure bepotastine and could inform future drug development efforts in the field of anti-allergic therapies.

Conclusion

While direct comparative data is limited, the development and successful clinical application of the S-(+)-enantiomer of bepotastine underscore the importance of stereochemistry in drug design. The available information suggests that the S-(+)-enantiomer possesses the desired pharmacological activities of H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration. The R-(-)-enantiomer is reported to be less active, implying that the use of the single enantiomer formulation likely provides a more potent and specific therapeutic effect with a potentially improved safety profile compared to the racemic mixture. Further research is warranted to provide a more definitive and quantitative comparison.

References

- 1. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Deuterium Labeling in Pharmacokinetic Studies

print(google_search.search(queries=['pharmacokinetic data table deuterated vs non-deuterated drugs', 'Deutetrabenazine pharmacokinetics comparison tetrabenazine', 'Deucravacitinib pharmacokinetic parameters', 'pharmacokinetics of d9-methadone vs methadone', 'comparative pharmacokinetic data of deuterated ivacaftor', 'experimental protocol for in vivo pharmacokinetic study of deuterated drug in rats', 'LC-MS/MS method for quantification of deuterated drug in plasma', 'protocol for microsomal stability assay deuterated compound']))

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in modern medicinal chemistry. This technique, known as deuterium labeling or deuteration, has evolved from a tool for mechanistic studies to a powerful strategy for enhancing the pharmacokinetic (PK) properties of pharmaceuticals.[1][] By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions, it is possible to favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy, safety, and patient compliance.[3][4] This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium labeling in pharmacokinetic studies.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in modifying drug pharmacokinetics lies in the Kinetic Isotope Effect (KIE) . Due to the presence of an extra neutron, deuterium is twice as heavy as protium (the common isotope of hydrogen). This mass difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5][6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[6][7]

Many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[8][9] If a drug is deuterated at such a "soft spot" for metabolism, its rate of metabolic clearance can be significantly reduced.[10] This attenuation of metabolism can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.[5]

-

Increased Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Overall drug exposure is enhanced.[11]

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[11]

-

Reduced Formation of Toxic Metabolites: By slowing a specific metabolic pathway, the generation of harmful byproducts can be minimized.[1][5]

-

Potential for Lower or Less Frequent Dosing: Improved exposure and a longer half-life can lead to more convenient dosing regimens for patients.[1]

It is crucial to note that a significant KIE is only observed when C-H bond cleavage is a rate-limiting step in the drug's overall clearance.[7][8] A thorough understanding of a compound's metabolic pathways is therefore essential for a successful deuteration strategy.[12][13]

Applications in Drug Discovery and Development

Deuterium labeling is applied in two primary strategies in pharmaceutical development:

-

"Deuterium Switch": This involves developing deuterated versions of existing, approved drugs to improve their properties.[3][14] A prime example is Deutetrabenazine (Austedo®) , a deuterated analog of tetrabenazine.[6][15] This approach can benefit from the existing safety and efficacy data of the original drug, potentially streamlining the development process.[14]

-

De Novo Deuterated Drugs: Here, deuteration is incorporated early in the drug discovery process to optimize the properties of a new chemical entity (NCE).[3][16] Deucravacitinib (Sotyktu™) is a pioneering example of a de novo deuterated drug approved by the FDA.[3][16]

The primary goals of these applications are to improve a drug's metabolic stability, enhance its pharmacokinetic profile, and potentially reduce the formation of toxic metabolites.[1][17]

Quantitative Data Presentation: Pharmacokinetic Parameter Comparison

The following tables summarize the comparative pharmacokinetic data for several deuterated drugs versus their non-deuterated (protiated) counterparts, illustrating the tangible impact of deuterium labeling.

Table 1: Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (d6) | Tetrabenazine (h6) | Fold Change |

| Active Metabolites (α- and β-dihydrotetrabenazine) | |||

| Half-life (t½) | ~9-10 hours | ~2-5 hours | ~2x longer |

| Cmax | Lower peak-to-trough fluctuations | Higher peak-to-trough fluctuations | Smoother Profile |

| AUC | Maintained with lower, twice-daily dosing | Required higher, thrice-daily dosing | Improved Dosing |

Data compiled from multiple sources indicating improved stability and dosing regimen for the deuterated version.[6][15][18][19]

Table 2: d9-Methadone vs. Methadone in Mice (Intravenous Administration)

| Parameter | d9-Methadone | Methadone | Fold Change |

| AUC (Area Under the Curve) | Increased | Baseline | 5.7x |

| Cmax (Maximum Concentration) | Increased | Baseline | 4.4x |

| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x Reduction |

| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~5.9x Reduction |

| Estimated LD50 | Increased | Baseline | 2.1x |

This data demonstrates significantly increased plasma exposure and reduced clearance for d9-methadone, alongside a notable decrease in brain penetration and a better safety profile.[11]

Table 3: Deucravacitinib (Deuterated TYK2 Inhibitor)

| Parameter | Value |

| Half-life (t½) | ~10 hours |

| Time to Cmax (Tmax) | ~2-3 hours |

| Bioavailability | High |

Deucravacitinib was designed de novo with deuterium to selectively slow its metabolism by CYP2C9, thereby improving its pharmacokinetic profile and selectivity.[3][16]

Detailed Experimental Protocols

Precise and robust experimental protocols are critical for evaluating the pharmacokinetic properties of deuterated compounds. Below are representative methodologies for key in vivo and in vitro studies.

In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)

Objective: To determine and compare the pharmacokinetic profiles of a deuterated drug and its protiated analog following oral or intravenous administration.

Methodology:

-

Synthesis and Formulation:

-

Synthesize the deuterated compound with high isotopic purity (>98%), confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[20][21]

-

Prepare a formulation suitable for the intended route of administration (e.g., a solution in polyethylene glycol for oral gavage or saline for intravenous injection).

-

-

Animal Handling and Dosing:

-

Use adult male Sprague-Dawley or Wistar rats (n=3-5 per time point).

-

Fast animals overnight before dosing.

-

Administer a single dose of the deuterated or non-deuterated compound at a predetermined concentration (e.g., 5 mg/kg). For intravenous administration, inject via the tail vein. For oral administration, use gavage.

-

-

Sample Collection:

-

Collect blood samples (~200 µL) from the jugular or saphenous vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

-

Bioanalysis by LC-MS/MS:

-

Sample Preparation: Perform protein precipitation by adding acetonitrile (containing a deuterated internal standard) to the plasma samples.[22] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in Multiple Reaction Monitoring (MRM) mode.[23][24] Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Quantification: Construct a calibration curve using blank plasma spiked with known concentrations of the analyte. Quantify the drug concentration in the study samples by interpolating from this curve.

-

-

Pharmacokinetic Analysis:

-

Calculate key PK parameters (Cmax, Tmax, AUC, t½, CL) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the intrinsic clearance of a deuterated compound compared to its analog in a primary site of metabolism.

Methodology:

-

Reagents:

-

Pooled human or rat liver microsomes (HLM or RLM).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Phosphate buffer (pH 7.4).

-

Test compounds (deuterated and non-deuterated).

-

-

Incubation:

-

Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to pellet the microsomes.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k, where k is the elimination rate constant; t½ = 0.693/k).

-

Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration. A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.

-

Mandatory Visualizations (Graphviz DOT Language)

The following diagrams illustrate key concepts and workflows related to deuterium labeling in pharmacokinetic studies.

Caption: The C-D bond's higher strength slows CYP450 metabolism, improving PK.

Caption: A streamlined workflow for evaluating deuterated drug candidates.

Caption: Deuteration can block one metabolic route, favoring another.

Conclusion

Deuterium labeling is a validated and powerful strategy in drug development for enhancing the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, medicinal chemists can strategically slow metabolic clearance, leading to improved drug exposure, potentially better safety profiles, and more convenient dosing regimens. The success of drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach.[14][] A thorough understanding of a drug's metabolism, coupled with rigorous in vitro and in vivo experimental evaluation, is paramount to successfully harnessing the benefits of deuterium modification.[26] As analytical techniques continue to advance, the precision and application of deuterium labeling in creating superior pharmaceuticals are set to expand further.

References

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. research.uniupo.it [research.uniupo.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. salamandra.net [salamandra.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 18. Deuterated drug - Wikipedia [en.wikipedia.org]

- 19. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hwb.gov.in [hwb.gov.in]

- 22. google.com [google.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 26. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Foundational Research of Bepotastine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine is a second-generation piperidine antihistamine recognized for its potent and selective H1-receptor antagonist activity.[1] It is clinically indicated for the treatment of allergic conjunctivitis, allergic rhinitis, and urticaria/pruritus.[2][3] Developed as a multifaceted agent, bepotastine's therapeutic efficacy stems from a combination of direct H1-receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration into inflamed tissues.[1] This technical guide provides a comprehensive overview of the foundational research on bepotastine and its metabolites, focusing on its pharmacodynamic mechanisms, pharmacokinetic profile, and the analytical methodologies used in its evaluation.

Pharmacodynamics and Mechanism of Action

Bepotastine exerts its anti-allergic effects through a multi-pronged approach, targeting key pathways in the Type 1 hypersensitivity reaction cascade.

-

H1-Receptor Antagonism: As a selective antagonist, bepotastine competitively binds to histamine H1 receptors on nerve endings and blood vessels, directly blocking the pruritus (itching) and vasodilation that are characteristic symptoms of an allergic reaction.

-

Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators such as leukotrienes and prostaglandins.[3][4]

-

Inhibition of Eosinophil Migration: The drug actively suppresses the migration of eosinophils into inflamed tissues, a critical step in the late-phase allergic response that can lead to chronic inflammation and tissue damage.[1]

-

Broad Anti-Inflammatory Effects: Preclinical studies have shown that bepotastine may also inhibit the production or activity of other key inflammatory molecules, including Interleukin-5 (IL-5), leukotrienes (LTB4, LTD4), and platelet-activating factor (PAF).[3][5][6]

The underlying signaling mechanism involves the attenuation of the NF-κB immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[7] This leads to decreased expression of pro-inflammatory cytokines and cell adhesion molecules.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Bepotastine salicylate used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 5. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. PathWhiz [pathbank.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Bepotastine using (Rac)-Bepotastine-d6 as an Internal Standard by LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note provides a detailed protocol for the quantitative analysis of bepotastine in biological matrices, such as human plasma, using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (Rac)-Bepotastine-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Bepotastine is a second-generation H1-receptor antagonist used for the treatment of allergic conjunctivitis.[2][3] Accurate quantification of bepotastine in biological samples is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in LC-MS/MS-based bioanalysis.[4] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar matrix effects, thereby providing the most accurate and reliable quantification.[1]

Experimental Protocols

Materials and Reagents

-

Bepotastine reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and quality control (QC) samples at room temperature.

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized for optimal separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | To be optimized |

| Gas 1 (Nebulizer) | To be optimized |

| Gas 2 (Heater) | To be optimized |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bepotastine | 389.2 | 167.1 |

| This compound | 395.2 | 167.1 |

Note: The precursor ion for this compound is calculated by adding 6 Da to the molecular weight of Bepotastine. The product ion is expected to be the same as the unlabeled analyte as the deuterium labels are typically on a stable part of the molecule and do not affect fragmentation.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][5] Key validation parameters are summarized below.

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of bepotastine into blank plasma. The curve should consist of a blank sample, a zero sample (with internal standard), and at least six to eight non-zero concentration levels. The calibration range should be selected to cover the expected concentrations in study samples.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).

| Concentration | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |

| LLOQ | ± 20% | ≤ 20% | ± 20% | ≤ 20% |

| Low QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

| Medium QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

| High QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

Recovery

The extraction recovery of bepotastine and this compound should be determined by comparing the peak areas of extracted samples to those of unextracted (post-spiked) samples at three QC levels (Low, Medium, and High).

| Concentration | Bepotastine Recovery (%) | This compound Recovery (%) |

| Low QC | Report Value | Report Value |

| Medium QC | Report Value | Report Value |

| High QC | Report Value | Report Value |

Matrix Effect

The matrix effect should be assessed to ensure that endogenous components in the biological matrix do not interfere with the ionization of the analyte or the internal standard. This is evaluated by comparing the peak areas of analytes spiked into extracted blank matrix with the peak areas of analytes in a neat solution.

| Concentration | Matrix Effect (%) |

| Low QC | Report Value |

| High QC | Report Value |

Stability

The stability of bepotastine in the biological matrix should be evaluated under various conditions that mimic sample handling and storage:

| Stability Test | Conditions | Acceptance Criteria |

| Freeze-Thaw Stability | Three freeze-thaw cycles | Mean concentration within ±15% of nominal |

| Short-Term Stability | Room temperature for a defined period | Mean concentration within ±15% of nominal |

| Long-Term Stability | Frozen at -20°C or -80°C for a defined period | Mean concentration within ±15% of nominal |

| Post-Preparative Stability | In autosampler for a defined period | Mean concentration within ±15% of nominal |

Visualizations

Caption: Experimental workflow for the extraction and analysis of bepotastine.

Caption: Logic for bepotastine quantification using an internal standard.

References

Application of (Rac)-Bepotastine-d6 in Therapeutic Drug Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine is a second-generation H1 receptor antagonist with mast cell stabilizing and anti-inflammatory properties.[1][2] It is primarily used for the treatment of allergic conjunctivitis and urticaria. Therapeutic Drug Monitoring (TDM) of bepotastine may be necessary in specific patient populations or clinical trials to ensure optimal drug exposure, efficacy, and safety. This document provides detailed application notes and protocols for the quantitative analysis of bepotastine in human plasma using (Rac)-Bepotastine-d6 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[3][4]

Principle of the Method

The method involves the extraction of bepotastine and the internal standard, this compound, from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The concentration of bepotastine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of bepotastine in human plasma. While the cited study used valsartan as an internal standard, the parameters are representative of the performance expected when using this compound.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[5] |

| Upper Limit of Quantification (ULOQ) | 200 ng/mL |

| Linearity (r²) | > 0.99 |

| Inter-day Precision (%CV) | < 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Table 2: Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bepotastine | 389[5] | 167[5] |

| This compound | 395 (Assumed) | 173 (Assumed) |

Note: The mass transitions for this compound are assumed based on the addition of six deuterium atoms to the parent molecule and a similar fragmentation pattern to bepotastine. These may need to be optimized on the specific instrument used.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Bepotastine Reference Standard

-

Human Plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

Equipment

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Phenyl column)

-

Microcentrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Pipettes and tips

Preparation of Solutions

-

Stock Solution of Bepotastine (1 mg/mL): Accurately weigh and dissolve the bepotastine reference standard in methanol.

-

Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the bepotastine stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.

-

Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH 3.5, adjusted with formic acid) in an 85:15 (v/v) ratio.[5]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to each tube and vortex briefly.

-

Add 500 µL of ethyl acetate to each tube.[5]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.[5]

-

Vortex for 1 minute and transfer to UPLC vials for analysis.

UPLC-MS/MS Analysis

-

UPLC Column: Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: Acetonitrile:5 mM Ammonium Formate (pH 3.5) (85:15, v/v)[5]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Bepotastine: 389 → 167[5]

-

This compound: 395 → 173 (to be optimized)

-

Data Analysis

-

Integrate the peak areas for both bepotastine and this compound.

-

Calculate the peak area ratio of bepotastine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.

-

Determine the concentration of bepotastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Bepotastine Mechanism of Action

References

- 1. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 2. What is Bepotastine salicylate used for? [synapse.patsnap.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bepotastine Bioanalysis Utilizing a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of bepotastine from biological matrices, specifically plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard, such as bepotastine-d6, is strongly recommended for optimal accuracy and precision in bioanalytical methods. While specific validated methods for bepotastine using a deuterated internal standard are not widely published, the following protocols are adapted from established bioanalytical techniques for bepotastine and other small molecules, incorporating the use of a deuterated internal standard as a best practice.

Introduction

Bepotastine is a second-generation histamine H1 receptor antagonist with mast cell stabilizing properties. Accurate and reliable quantification of bepotastine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a deuterated internal standard (IS), which co-elutes with the analyte but is distinguishable by mass spectrometry, is the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This application note details three common and effective sample preparation techniques for the analysis of bepotastine in plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS):

-

Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from the sample.

-

Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): A highly selective method that isolates the analyte by partitioning it between a solid and a liquid phase.

Materials and Reagents

-

Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Bepotastine reference standard

-

Bepotastine-d6 (or other suitable deuterated bepotastine) internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

SPE cartridges (e.g., C18, Mixed-mode cation exchange)

-

96-well collection plates

-

Centrifuge capable of 4000 x g

-

Vortex mixer

-

Sample evaporator (e.g., nitrogen evaporator)

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

Caption: Protein Precipitation (PPT) Workflow.

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add 10 µL of bepotastine-d6 working solution (concentration to be optimized based on analytical sensitivity) to each plasma sample. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well collection plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.